![molecular formula C18H25NO4 B3978167 ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate](/img/structure/B3978167.png)
ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate, also known as PBPE, is a synthetic compound that belongs to the class of piperidinecarboxylate derivatives. PBPE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Mechanism of Action
Ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate acts as a selective inhibitor of the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels. The compound also acts as an agonist of the 5-HT1A receptor, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. The compound has also been shown to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate has several advantages for laboratory experiments, including its high potency and selectivity for the target receptors. However, the compound also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Future Directions
There are several potential future directions for research on ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate, including its use as a potential treatment for neurological disorders, such as depression, anxiety, and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate, as well as its potential interactions with other medications. Finally, studies are needed to determine the long-term safety and efficacy of ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate in humans.
Scientific Research Applications
Ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate has shown promising results in various scientific research applications, including its potential as a neuroprotective agent, antidepressant, and anxiolytic. Studies have shown that ethyl 1-(4-phenoxybutanoyl)-3-piperidinecarboxylate can modulate the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine, leading to its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
ethyl 1-(4-phenoxybutanoyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-22-18(21)15-8-6-12-19(14-15)17(20)11-7-13-23-16-9-4-3-5-10-16/h3-5,9-10,15H,2,6-8,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVLNTJOHXAINX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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